N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide
CAS No.: 1293156-74-7
Cat. No.: VC2853526
Molecular Formula: C13H12BrN3O
Molecular Weight: 306.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1293156-74-7 |
|---|---|
| Molecular Formula | C13H12BrN3O |
| Molecular Weight | 306.16 g/mol |
| IUPAC Name | N-[3-[(3-bromopyridin-2-yl)amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18) |
| Standard InChI Key | TVOMNMAFBWBYBV-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)NC2=C(C=CC=N2)Br |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)NC2=C(C=CC=N2)Br |
Introduction
N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide is a complex organic compound that belongs to the broader category of amides. It features a unique molecular structure, incorporating both aromatic rings and heterocyclic moieties, which are crucial for its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural complexity and the presence of functional groups that could interact with biological targets.
Synthesis
The synthesis of N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide typically involves several steps, including the formation of the aniline derivative and its subsequent reaction with a bromopyridine compound. The process may require specific reagents and solvents, such as bases (e.g., potassium carbonate) and dichloromethane, to optimize reaction conditions for high yields.
Biological Activity
While specific biological activities of N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide have not been extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry. For instance, related sulfonamide derivatives are known for their antibacterial properties, and pyridine-based compounds can interact with various biological targets, including enzymes and receptors.
Research Findings and Applications
Research on similar compounds suggests that modifications in the pyridine ring or the introduction of different functional groups can significantly affect biological activity. For example, studies on pyridine derivatives have shown potential in targeting muscarinic acetylcholine receptors, which are important in neurological and muscular functions . Additionally, the presence of bromine in the structure could be exploited for further chemical modifications, potentially enhancing biological activity.
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